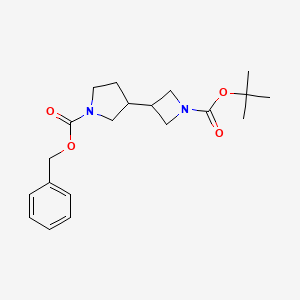

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate

Description

Structural Classification and Nomenclature

The compound belongs to the azetidine-pyrrolidine hybrid class , characterized by:

- Azetidine core : A four-membered nitrogen-containing ring with inherent ring strain (25.2 kcal/mol) but enhanced stability compared to aziridines.

- Pyrrolidine moiety : A five-membered saturated ring providing conformational flexibility.

- Functional groups :

- tert-butoxycarbonyl (Boc) group : A carbamate protecting group attached to the azetidine nitrogen.

- Benzyl ester : A benzyl carboxylate group at the pyrrolidine nitrogen.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₈N₂O₄ | |

| Molecular Weight | 360.45 g/mol | |

| CAS Number | 1445951-73-4 | |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |

Historical Development of Azetidine-Pyrrolidine Hybrid Compounds

The synthesis of azetidine-pyrrolidine hybrids emerged from advances in strained heterocycle chemistry:

- Early Methods :

Position in Heterocyclic Chemistry

This compound exemplifies strategic ring engineering in drug design:

- Strain-Driven Reactivity :

- Comparative Physicochemical Properties :

| Property | Azetidine | Pyrrolidine | Source |

|---|---|---|---|

| Ring Strain | 25.2 kcal/mol | 0 kcal/mol | |

| pKa (aqueous) | 11.29 | 11.27 | |

| Conformational Flexibility | Low | High |

Chemical Registry and Identification Parameters

Critical identifiers for regulatory and synthetic tracking:

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1445951-73-4 | |

| MDL Number | MFCD25509319 | |

| PubChem CID | Not listed | |

| IUPAC Name | Benzyl 3-[1-[(tert-butoxycarbonyl)azetidin-3-yl]]pyrrolidine-1-carboxylate |

Key Computational Data :

Properties

IUPAC Name |

benzyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(24)22-12-17(13-22)16-9-10-21(11-16)18(23)25-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIUEVCSPZDMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Biological Applications

Antimicrobial Activity:

Research indicates that compounds containing azetidine and pyrrolidine moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. The structural features of azetidine derivatives are believed to interact with biological pathways involved in inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .

Medicinal Chemistry

Drug Development:

this compound serves as a building block for synthesizing more complex molecules aimed at targeting specific diseases. For example, it has been employed in the synthesis of polycyclic Toll-like receptor (TLR) antagonists, which are useful in treating immune disorders .

Chiral Building Blocks:

The compound's chirality makes it valuable as a chiral building block in asymmetric synthesis. Its derivatives can be used to produce enantiomerically pure compounds essential for pharmaceutical applications .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in peptide synthesis, the Boc group protects the amine during coupling reactions, and its removal is achieved through acid-catalyzed deprotection. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights critical differences between the target compound and its analogs:

Research Findings and Trends

- Synthetic Efficiency : Photocatalytic methods () and flow chemistry are emerging as scalable alternatives to traditional Boc protection strategies.

- Structural Optimization : Hybridization of azetidine with pyrrolidine (target compound) balances rigidity and synthetic accessibility, outperforming larger rings like piperidine in pharmacokinetic studies .

- Toxicity Considerations : Selenium-containing analogs () require careful toxicity profiling, whereas nitrogen-rich bicyclic structures (target compound) minimize heavy-metal liabilities.

Biological Activity

Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and related research findings, drawing from diverse sources.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring attached to a tert-butoxycarbonyl (Boc) protected azetidine moiety. Its molecular formula is , which indicates the presence of nitrogen-containing heterocycles that are often associated with various bioactive properties.

Table 1: Structural Features

| Component | Description |

|---|---|

| Pyrrolidine Ring | Five-membered nitrogen-containing ring |

| Azetidine Moiety | Four-membered nitrogen-containing ring |

| Tert-butoxycarbonyl Group | Protecting group for amine functionality |

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine and pyrrolidine exhibit antimicrobial properties. For instance, a study highlighted the synthesis of azetidine derivatives, which showed promising activity against various bacterial strains . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Research has also focused on the anticancer potential of compounds containing azetidine and pyrrolidine rings. A case study demonstrated that certain azetidine derivatives could inhibit cancer cell proliferation in vitro, suggesting a mechanism involving apoptosis induction . The specific pathways activated by this compound remain to be fully elucidated.

Neuroprotective Effects

Furthermore, compounds with similar structures have been investigated for neuroprotective effects. A study reported that certain azetidine derivatives could enhance neuronal survival under oxidative stress conditions, indicating potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Neuroprotective | Enhances neuronal survival |

Synthesis and Research Findings

The synthesis of this compound involves several steps, typically beginning with the formation of the azetidine ring followed by the introduction of the pyrrolidine component. Recent advancements in synthetic methodologies have improved yields and purity, making it feasible to produce this compound for further biological testing .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azetidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, showcasing its potential as a lead compound for antibiotic development .

- Anticancer Activity : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that it induces cell cycle arrest and promotes apoptosis, highlighting its therapeutic potential in oncology .

- Neuroprotective Mechanisms : Investigations into the neuroprotective effects revealed that derivatives could mitigate oxidative stress-induced neuronal damage, suggesting applications in treating conditions like Alzheimer's disease .

Q & A

What are the recommended synthetic strategies for preparing Benzyl 3-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Basic Research Focus

A common approach involves multi-step synthesis using tert-butoxycarbonyl (Boc) and benzyl (Cbz) protecting groups. For example, azetidine and pyrrolidine moieties can be coupled via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Optimization includes:

- Reagent selection : Use of DMAP and triethylamine in dichloromethane at 0–20°C for efficient coupling (as demonstrated in analogous syntheses) .

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions during Boc protection .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization for high-purity isolation .

How should researchers handle and store this compound to ensure stability during experiments?

Basic Research Focus

Stability is critical due to the tert-butoxycarbonyl group’s sensitivity to acidic conditions and the benzyl ester’s susceptibility to hydrogenolysis. Recommended practices include:

- Storage : Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C in a dry, ventilated environment .

- Handling : Avoid exposure to moisture, strong acids/bases, and reducing agents. Use gloveboxes for air-sensitive steps .

- Compatibility : Check for incompatibilities with common lab materials (e.g., avoid Pd/C catalysts near benzyl groups) .

What advanced techniques are effective for resolving stereochemical challenges in synthesizing this compound?

Advanced Research Focus

Stereoselective synthesis requires precise control over azetidine and pyrrolidine ring conformations. Strategies include:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials, as seen in tert-butyl pyrrolidine carboxylate derivatives .

- Enzymatic resolution : Lipases or esterases can enantioselectively hydrolyze intermediates .

- Crystallography : Single-crystal X-ray diffraction (employing SHELXL for refinement) confirms absolute configuration .

How can researchers characterize purity and structural integrity using spectroscopic and computational methods?

Advanced Research Focus

A combination of analytical techniques ensures accuracy:

- NMR : ¹H/¹³C NMR identifies regiochemistry (e.g., azetidine CH₂ vs. pyrrolidine CH signals) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities .

- Computational Modeling : Molecular dynamics simulations (e.g., 3D visualization of CAS 157023-34-2 analogs) predict conformational stability and reactive sites .

What are the known stability issues or decomposition pathways under varying experimental conditions?

Basic Research Focus

Limited toxicological data (e.g., no acute toxicity reported ), but decomposition risks include:

- Thermal degradation : Heating above 100°C may cleave the Boc group, releasing CO₂ and tert-butanol .

- Hydrolysis : Acidic/basic conditions degrade the ester and carbamate linkages. Monitor pH in aqueous reactions .

- Photodegradation : UV exposure may induce radical reactions; use amber glassware for light-sensitive steps .

How can contradictions in hazard data (e.g., carcinogenicity classifications) inform safe laboratory practices?

Advanced Research Focus

While some safety sheets report "no known hazards" , others flag potential carcinogenicity (e.g., IARC/ACGIH classifications for related compounds ). Mitigation strategies include:

- Precautionary PPE : Wear nitrile gloves, lab coats, and FFP3 masks during synthesis .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO from combustion) .

- Waste disposal : Treat as hazardous waste despite regulatory gaps, following institutional protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.